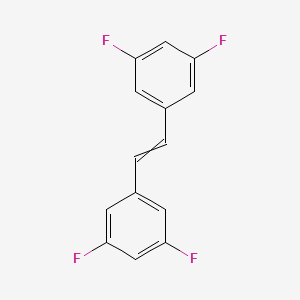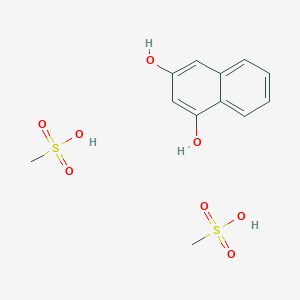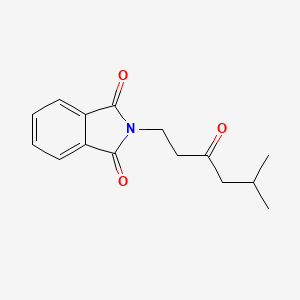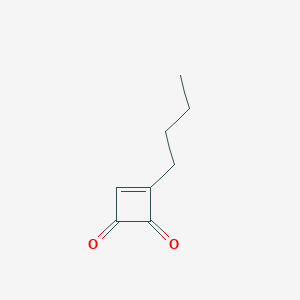
3-Butylcyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butylcyclobut-3-ene-1,2-dione is an organic compound characterized by a cyclobutene ring with a butyl group attached at the third position and two ketone groups at the first and second positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylcyclobut-3-ene-1,2-dione can be achieved through several methods. One common approach involves the oxidation of cyclic hydrazides prepared from phthalic anhydrides in the presence of anthracene, followed by flash vacuum pyrolysis to yield the desired compound . Another method includes the hydrolysis of 3-alkoxy-2,2,4,4-tetrahalogenocyclobutanone derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butylcyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and other halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with bromine can yield brominated derivatives, while reduction with sodium borohydride can produce alcohols.
Applications De Recherche Scientifique
3-Butylcyclobut-3-ene-1,2-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Butylcyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and proteins. For example, derivatives of this compound have been shown to inhibit Mycobacterium tuberculosis ATP synthase by binding to the enzyme’s active site, thereby preventing its normal function . This inhibition disrupts the energy production in the bacteria, leading to its death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diacetyl (Butane-2,3-dione): A vicinal diketone with a similar structure but different functional groups.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Another cyclobutene derivative with hydroxyl groups instead of butyl.
Uniqueness
3-Butylcyclobut-3-ene-1,2-dione is unique due to its butyl substitution, which imparts different chemical properties and reactivity compared to other cyclobutene derivatives. This uniqueness makes it valuable in specific applications where other compounds may not be suitable.
Propriétés
Numéro CAS |
114094-83-6 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
3-butylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C8H10O2/c1-2-3-4-6-5-7(9)8(6)10/h5H,2-4H2,1H3 |
Clé InChI |
BIKFZZNOPIRBIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


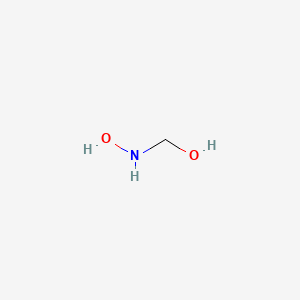
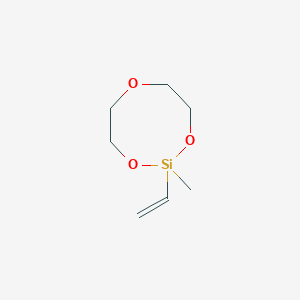

![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
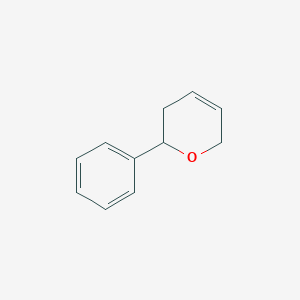
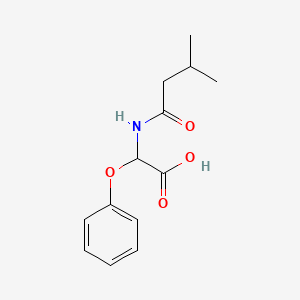
![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
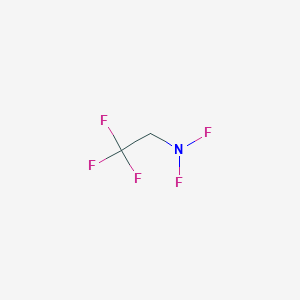
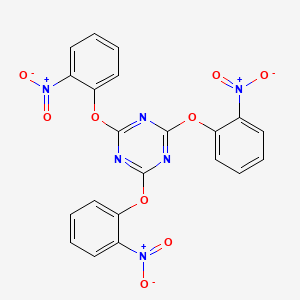
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)
